molecular formula C8H4Cl4F2 B6328741 1,3-Bis(dichlorofluoromethyl)benzene CAS No. 63580-78-9

1,3-Bis(dichlorofluoromethyl)benzene

Cat. No.: B6328741
CAS No.: 63580-78-9
M. Wt: 279.9 g/mol
InChI Key: ZHQDOSWDSMFMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(dichlorofluoromethyl)benzene (hypothetical structure) is a halogenated aromatic compound featuring two dichlorofluoromethyl (-CCl₂F) groups at the 1 and 3 positions of a benzene ring. The electron-withdrawing nature of the -CCl₂F substituents likely imparts unique reactivity, stability, and physicochemical properties, distinguishing it from related compounds.

Properties

IUPAC Name

1,3-bis[dichloro(fluoro)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4F2/c9-7(10,13)5-2-1-3-6(4-5)8(11,12)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQDOSWDSMFMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(Cl)Cl)C(F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(dichlorofluoromethyl)benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of benzene with dichlorofluoromethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with dichlorofluoromethyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorofluoromethyl groups are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or partially reduced intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

1,3-Bis(dichlorofluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Bis(dichlorofluoromethyl)benzene involves its interaction with molecular targets through its dichlorofluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation .

Comparison with Similar Compounds

1,3-Bis(trifluoromethyl)benzene

  • Molecular Formula : C₈H₄F₆
  • Molecular Weight : 210.11 g/mol
  • Key Properties :
    • Strongly electron-withdrawing -CF₃ groups enhance thermal stability and resistance to electrophilic substitution.
    • Applications include use as a solvent in electronics and intermediates in fluoroorganic synthesis .
  • Contrast with Target Compound :
    • The -CF₃ groups are more electronegative than -CCl₂F, leading to higher chemical inertness and lower reactivity in nucleophilic environments.

1,3-Dichloro-2-(trifluoromethyl)benzene

  • Molecular Formula : C₇H₃Cl₂F₃
  • Molecular Weight : 215.00 g/mol
  • Key Properties :
    • Combines chloro and trifluoromethyl substituents, enabling dual reactivity in cross-coupling reactions.
    • Used as a precursor in pharmaceutical synthesis .
  • Contrast :
    • The absence of dichlorofluoromethyl groups limits its utility in applications requiring bulky, moderately electron-withdrawing substituents.

1,3-Bis(chloromethyl)benzene

  • Molecular Formula : C₈H₈Cl₂
  • Molecular Weight : 175.06 g/mol
  • Key Properties :
    • Boiling Point: 525.7 K (252.55°C) .
    • Melting Point: 305–307 K (31.85–33.85°C) .
    • Applications include polymer cross-linking and organic synthesis.
  • Contrast :
    • The -CH₂Cl groups are less electronegative than -CCl₂F, making them more reactive toward nucleophilic substitution.

1-Dichloromethyl-3-fluorobenzene

  • Molecular Formula : C₇H₅Cl₂F
  • Molecular Weight : 179.02 g/mol
  • Key Properties: Structural isomerism (dichloromethyl and fluoro groups) allows for regioselective reactions. Potential use in agrochemicals .
  • Contrast :
    • Single -CCl₂F group limits steric and electronic effects compared to the target compound.

Research Findings and Data

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (K) Melting Point (K) Key Substituents
1,3-Bis(dichlorofluoromethyl)benzene 279.92 (hypothetical) N/A N/A -CCl₂F (1,3 positions)
1,3-Bis(trifluoromethyl)benzene 210.11 N/A N/A -CF₃ (1,3 positions)
1,3-Bis(chloromethyl)benzene 175.06 525.7 305–307 -CH₂Cl (1,3 positions)
1-Dichloromethyl-3-fluorobenzene 179.02 N/A N/A -CCl₂F (1), -F (3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.